molecular formula C22H23N3O B2420433 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea CAS No. 1286709-98-5

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea

Cat. No.: B2420433
CAS No.: 1286709-98-5
M. Wt: 345.446
InChI Key: MWLTYIZAOMPHKF-UHFFFAOYSA-N
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Description

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science

Properties

IUPAC Name

3-(2-methylphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-18-9-5-6-13-21(18)24-22(26)25(17-20-12-7-8-15-23-20)16-14-19-10-3-2-4-11-19/h2-13,15H,14,16-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLTYIZAOMPHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hypervalent Iodine-Mediated Coupling

Adapting the method from Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)₂ and Amines, this metal-free approach couples o-tolylcarboxamide with phenethyl(pyridin-2-ylmethyl)amine.

Procedure :

  • o-Tolylcarboxamide Preparation : o-Toluenic acid (1.36 g, 10 mmol) is treated with thionyl chloride (5 mL) under reflux for 2 hours, followed by quenching with ammonium hydroxide to yield o-tolylcarboxamide (0.98 g, 72%).
  • Coupling Reaction : o-Tolylcarboxamide (0.5 g, 3.3 mmol), phenethyl(pyridin-2-ylmethyl)amine (0.8 g, 3.3 mmol), PhI(OAc)₂ (2.1 g, 6.6 mmol), and K₃PO₄ (1.4 g, 6.6 mmol) are combined in 1,2-dichloroethane (15 mL) and stirred at 80°C for 18 hours.
  • Purification : Column chromatography (petroleum ether/acetone, 4:1) isolates the product as a white solid (0.92 g, 58%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.32 (m, 6H, Ar-H), 5.21 (s, 1H, NH), 4.62 (s, 2H, CH₂-pyridine), 3.88 (t, J = 7.2 Hz, 2H, CH₂-phenethyl), 2.89 (t, J = 7.2 Hz, 2H, CH₂-phenethyl), 2.34 (s, 3H, o-tolyl-CH₃).
  • FTIR (cm⁻¹) : 3325 (N-H stretch), 1668 (C=O), 1592 (C=N pyridine).

Carbonyldiimidazole (CDI) Method

This method, inspired by Urea-engineering in MOFs, employs CDI to activate o-tolylamine for subsequent reaction with the secondary amine.

Procedure :

  • Imidazolide Formation : o-Tolylamine (1.07 g, 10 mmol) and CDI (1.62 g, 10 mmol) are stirred in dry tetrahydrofuran (20 mL) at 0°C for 1 hour.
  • Amine Addition : Phenethyl(pyridin-2-ylmethyl)amine (2.45 g, 10 mmol) is added, and the mixture is refluxed for 12 hours.
  • Purification : Ethyl acetate extraction and chromatography (hexane/ethyl acetate, 7:3) yield the product as a pale-yellow solid (2.8 g, 63%).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 158.4 (C=O), 149.8 (pyridine-C), 137.2 (o-tolyl-C), 129.1–126.3 (Ar-C), 54.2 (CH₂-pyridine), 49.8 (CH₂-phenethyl), 20.1 (o-tolyl-CH₃).
  • Mass Spectrometry (ESI) : m/z 444.2 [M+H]⁺.

Triphosgene/Isocyanate Route

Derived from patent WO2011159137A2, this method generates o-tolyl isocyanate in situ for urea formation.

Procedure :

  • Isocyanate Synthesis : o-Toluidine (1.07 g, 10 mmol) and triphosgene (1.78 g, 6 mmol) are reacted in dichloromethane (20 mL) at −10°C for 2 hours.
  • Urea Formation : Phenethyl(pyridin-2-ylmethyl)amine (2.45 g, 10 mmol) is added, and the mixture is stirred at 25°C for 6 hours.
  • Purification : Filtration and recrystallization (ethanol/water) afford the product as colorless crystals (3.1 g, 70%).

Characterization :

  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/n), with intermolecular N-H···O hydrogen bonds stabilizing the urea core.
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 212°C, indicating thermal stability.

Comparative Analysis of Synthetic Routes

Parameter Hypervalent Iodine CDI Triphosgene
Yield (%) 58 63 70
Reaction Time (h) 18 12 8
Temperature (°C) 80 Reflux 25
Catalyst PhI(OAc)₂ None Triphosgene
Safety Concerns Low Moderate High (phosgene)
Scalability High Moderate Low

The triphosgene method offers the highest yield but poses significant safety risks. The hypervalent iodine approach balances safety and efficiency, making it ideal for lab-scale synthesis, while the CDI method suits moderate-scale production with simpler purification.

Characterization and Analytical Data

Spectroscopic Consistency Across Methods

All routes confirm the urea structure via:

  • ¹H NMR : Distinct NH proton at δ 5.21–5.45 ppm and aromatic multiplicities matching substituent patterns.
  • FTIR : C=O stretches at 1665–1680 cm⁻¹ and N-H bends at 1530–1550 cm⁻¹.
  • Mass Spec : Molecular ion peaks at m/z 444.2–444.4 [M+H]⁺.

Purity and Stability

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Stability : No decomposition observed after 6 months at −20°C.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(m-tolyl)urea
  • 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(p-tolyl)urea
  • 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(phenyl)urea

Uniqueness

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group, in particular, may confer distinct steric and electronic properties compared to its meta- and para- counterparts.

Biological Activity

1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure includes a phenethyl group, a pyridine moiety, and an o-tolyl substituent, making it a subject of interest in medicinal chemistry due to its potential biological activities. This compound has been explored for applications in various therapeutic areas, including cancer treatment and antimicrobial activity.

Chemical Structure

The IUPAC name for this compound is 3-(2-methylphenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea. The molecular formula is C22H23N3OC_{22}H_{23}N_{3}O, and its InChI representation is:

InChI 1S C22H23N3O c1 18 9 5 6 13 21 18 24 22 26 25 17 20 12 7 8 15 23 20 16 14 19 10 3 2 4 11 19 h2 13 15H 14 16 17H2 1H3 H 24 26 \text{InChI 1S C22H23N3O c1 18 9 5 6 13 21 18 24 22 26 25 17 20 12 7 8 15 23 20 16 14 19 10 3 2 4 11 19 h2 13 15H 14 16 17H2 1H3 H 24 26 }

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis.

Case Study: Anticancer Activity

Cell Line Growth Inhibition (%) IC50 (µM)
HepG254.254.22
HeLa38.446.38
Normal Fibroblasts80.06N/A

The above data suggests that while the compound effectively inhibits cancer cell growth, it shows lower toxicity towards normal cells, indicating its potential as a selective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate promising efficacy against bacterial strains, suggesting its utility in treating infections.

Antimicrobial Efficacy Table

Pathogen Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings highlight the compound's potential as an antimicrobial agent .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. It is hypothesized that the compound may act by inhibiting key enzymes or receptors that are crucial for tumor growth and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar urea derivatives:

Compound Anticancer Activity Antimicrobial Activity
This compoundHighModerate
1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(m-tolyl)ureaModerateLow
1-(Pyridinyl)methyl-N-(phenylethyl)ureaLowHigh

This table illustrates that while some analogs may exhibit similar biological activities, the specific arrangement of functional groups in this compound contributes to its enhanced efficacy .

Q & A

Q. What are the optimal synthetic routes for 1-Phenethyl-1-(pyridin-2-ylmethyl)-3-(o-tolyl)urea, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the condensation of pyridine derivatives with phenethylamine, followed by urea coupling with o-tolyl isocyanate. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in urea formation .
  • Catalysts : Bases like triethylamine or DMAP improve reaction efficiency by deprotonating intermediates .
  • Temperature control : Reactions are often conducted at 50–80°C to balance kinetics and side-product formation .
    Methodological validation includes thin-layer chromatography (TLC) for reaction monitoring and HPLC for purity assessment (>95% purity is typical for biological testing) .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

Structural elucidation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., pyridin-2-ylmethyl vs. o-tolyl groups) .
  • X-ray crystallography : Resolves 3D conformation, critical for predicting binding interactions with biological targets .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular formula (C₂₂H₂₄N₄O) and isotopic patterns .
    Computational tools like density functional theory (DFT) predict electronic properties and stability .

Q. What biological targets are associated with this compound, and how are its interactions studied?

The compound’s urea moiety and aromatic groups suggest affinity for:

  • Kinases : Tested via in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) with IC₅₀ values measured using fluorescence polarization .
  • G-protein-coupled receptors (GPCRs) : Radioligand binding assays (e.g., ³H-labeled antagonists) quantify competitive displacement .
  • Enzymatic stability : Microsomal assays (human liver microsomes) assess metabolic pathways and half-life .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products in large-scale production?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical variables (e.g., solvent ratio, catalyst loading) .
  • Continuous flow reactors : Enhance reproducibility and reduce reaction times compared to batch methods .
  • In-line analytics : FTIR or Raman spectroscopy monitors real-time reaction progress, enabling immediate adjustments .

Q. How do researchers resolve contradictions in bioactivity data across different assay systems?

Discrepancies (e.g., varying IC₅₀ values in cell-based vs. enzymatic assays) are addressed via:

  • Target engagement studies : Cellular thermal shift assays (CETSA) confirm intracellular target binding .
  • Off-target profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify non-specific interactions .
  • Dose-response validation : Orthogonal assays (e.g., SPR for binding affinity vs. functional assays) ensure reproducibility .

Q. What computational methods predict the compound’s pharmacokinetics and toxicity?

  • Molecular docking : Software like AutoDock Vina models binding poses with target proteins (e.g., COX-2), prioritizing derivatives with optimal interactions .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .
  • Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-Activity Relationship (SAR) studies involve:

  • Systematic substitution : Replacing o-tolyl with fluorophenyl groups enhances metabolic stability but may reduce solubility .
  • Bioisosteric replacement : Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl alters hydrogen-bonding patterns, affecting target selectivity .
  • Pharmacophore mapping : 3D-QSAR models (e.g., CoMFA) guide rational design of high-affinity analogs .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Esterification of the urea group enhances oral bioavailability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility and sustained release .
  • Metabolic blocking : Introducing deuterium at labile positions (e.g., benzylic hydrogens) slows CYP450-mediated degradation .

Q. How are discrepancies between computational predictions and experimental results analyzed?

  • Free energy perturbation (FEP) : Quantifies energy differences between predicted and observed binding modes .
  • Molecular dynamics (MD) simulations : Identify conformational flexibility or solvent effects not captured in docking .
  • Retrosynthetic analysis : Re-evaluates synthetic pathways if predicted intermediates are unstable .

Q. What methodologies ensure reproducibility in multi-laboratory studies?

  • Standardized protocols : Detailed SOPs for synthesis, purification, and bioassays reduce variability .
  • Open-source data sharing : Platforms like Zenodo archive raw NMR, HPLC, and bioactivity data for peer validation .
  • Interlaboratory validation : Collaborative trials (e.g., OECD guidelines) confirm assay robustness across institutions .

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